N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide
Description
The compound "N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide" features a pyrazole core substituted with cyclopropyl and thiophen-3-yl groups, linked via an ethyl chain to a 4-(dimethylsulfamoyl)benzamide moiety.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-24(2)30(27,28)18-7-5-16(6-8-18)21(26)22-10-11-25-20(15-3-4-15)13-19(23-25)17-9-12-29-14-17/h5-9,12-15H,3-4,10-11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZVGIKAYNBLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiophene and pyrazole rings, followed by their functionalization and coupling to form the final compound.
Formation of Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reactions: The thiophene and pyrazole rings are then functionalized and coupled using various coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds containing pyrazole derivatives often exhibit significant anti-inflammatory effects. For instance, sulfonamide-containing pyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. Studies have shown that modifications to the pyrazole structure can enhance selectivity and potency against COX-2, suggesting that N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide could be a promising candidate for treating inflammatory conditions such as arthritis .
Antitumor Activity
The pyrazole moiety has also been linked to antitumor activities. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation. The unique structural features of this compound may enhance its efficacy against certain cancer types.
Insecticidal and Acaricidal Properties
Compounds with similar structural characteristics have been reported to exhibit significant insecticidal and acaricidal activities. The unique combination of the thiophene and pyrazole rings may contribute to these biological effects, making this compound a potential candidate for agricultural applications.
Case Study 1: COX-2 Inhibition
A study conducted on sulfonamide-containing pyrazole derivatives demonstrated their ability to selectively inhibit COX-2 in vitro. The results showed that certain modifications led to enhanced potency and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This finding suggests that this compound could be developed as a safer alternative for managing pain and inflammation .
Case Study 2: Antitumor Efficacy
In another study focusing on the antitumor potential of pyrazole derivatives, compounds similar to this compound were tested against various cancer cell lines. The results indicated that these compounds could induce significant cytotoxic effects, suggesting their potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The thiophene and pyrazole rings are known to interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate
These compounds differ significantly in structure and functional groups from the target compound. Key distinctions include:
- Core Structure: The evidence compounds utilize thiazole and imidazolidinone cores, whereas the target compound employs a pyrazole ring.
- Substituents : The evidence compounds feature benzyl, phenyl, and urea groups, absent in the target molecule.
- Pharmacological Relevance : Thiazole derivatives often exhibit antimicrobial or antiviral activity, while pyrazole derivatives are more commonly associated with anti-inflammatory or kinase-inhibitory roles.
No direct pharmacological, synthetic, or stability data are provided for cross-comparison .
Critical Analysis of Evidence Limitations
The absence of data on the target compound or its structural analogs in the provided sources highlights a critical gap. To address this, further steps would involve:
- Expanding Literature Review : Investigating databases like PubMed, SciFinder, or patent repositories for pyrazole-sulfonamide hybrids.
- Computational Modeling: Predicting binding affinities or metabolic stability relative to known pyrazole derivatives (e.g., Celecoxib or Rimonabant analogs).
- Experimental Validation : Synthesizing the compound and benchmarking its properties against clinically relevant analogs.
Biological Activity
N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound with potential therapeutic applications. Its unique molecular structure, characterized by a pyrazole ring, cyclopropyl group, and dimethylsulfamoyl moiety, suggests significant biological activity. This article reviews the biological properties, synthesis methods, and potential applications of this compound based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 298.38 g/mol
The structure of the compound includes:
- A pyrazole ring , known for its diverse pharmacological properties.
- A cyclopropyl group , which may enhance biological interactions.
- A dimethylsulfamoyl moiety , potentially contributing to its activity against various biological targets.
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities. The following table summarizes the biological activities associated with this compound and related derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrazole, Cyclopropyl, Dimethylsulfamoyl | Potential anti-inflammatory, analgesic, and antitumor effects |
| 4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide | Substituted benzamide with pyrazole | Positive allosteric modulator for glutamate receptors |
| 5-Amino-N-(2-thienyl)benzamide | Thiophene ring | Anticancer properties |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. Preliminary studies suggest potential mechanisms include:
- Inhibition of Inflammatory Pathways : The compound may inhibit key inflammatory mediators, reducing inflammation.
- Antitumor Activity : Its structural components may interact with cancer cell signaling pathways, promoting apoptosis or inhibiting proliferation.
- Analgesic Properties : Similar compounds have demonstrated pain-relieving effects through modulation of pain pathways.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate 1,3-diketones under acidic or basic conditions.
- Introduction of the Thiophene Ring : Cross-coupling reactions such as Suzuki or Stille coupling using thiophene boronic acids are common methods.
- Cyclopropyl Group Addition : Cyclopropanation reactions using diazo compounds and transition metal catalysts are utilized to incorporate the cyclopropyl group.
- Final Assembly : The final benzamide structure is formed through coupling reactions involving amines and carboxylic acids.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of pyrazole derivatives similar to this compound. For instance:
- Anti-inflammatory Studies : Research demonstrated that pyrazole derivatives significantly reduced inflammatory markers in animal models (PubMed ID: 33474687) .
- Antitumor Activity : In vitro studies indicated that compounds with similar structures inhibited tumor cell growth in various cancer lines, suggesting potential for further development in cancer therapy (Patent WO2012080236A1) .
- Analgesic Effects : Compounds containing the pyrazole ring have shown promise in alleviating pain in preclinical models (Smolecule data) .
Q & A
Q. How can synthesis conditions for the target compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction parameters such as solvent choice, base strength, and stoichiometry. For example:
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
- Adjust the molar ratio of reactants (e.g., 1.2 equivalents of K₂CO₃ to 1 equivalent of pyrazole-thiol derivatives) to minimize side reactions .
- Monitor reaction progress via TLC or HPLC to identify optimal reaction times.
- Post-synthesis purification via recrystallization (e.g., DMSO/water mixtures) improves purity .
Q. What spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- 1H NMR : Analyze proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, pyrazole protons at δ 5.8–6.3 ppm) .
- X-ray Diffraction (XRD) : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally analogous pyrazole-carbothioamides .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).
Q. How should researchers design analogues to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Vary substituents on the pyrazole ring (e.g., cyclopropyl vs. phenyl groups) to assess steric/electronic effects .
- Replace the dimethylsulfamoyl group with other sulfonamide derivatives (e.g., trifluoromethyl, fluorophenyl) to modulate solubility and bioactivity .
- Use retrosynthetic analysis to identify modular building blocks (e.g., thiophene-3-carbaldehyde for thiophene incorporation) .
Advanced Research Questions
Q. How can reaction pathways and byproduct formation be systematically analyzed during synthesis?
- Methodological Answer :
- Employ HPLC-MS to track intermediates and byproducts (e.g., dimerization or oxidation products) .
- Conduct DFT calculations to predict energetically favorable reaction pathways, such as cyclocondensation or nucleophilic substitution .
- Isolate and characterize byproducts (e.g., thiadiazoles from thiosemicarbazide side reactions) to refine synthetic protocols .
Q. What strategies resolve contradictions in reported biological activity data across analogues?
- Methodological Answer :
- Perform dose-response assays under standardized conditions (e.g., fixed cell lines, consistent incubation times) to minimize variability .
- Use molecular docking to correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with binding affinity to target proteins (e.g., tyrosinase, COX-2) .
- Apply statistical tools (e.g., PCA or cluster analysis) to identify outliers in bioactivity datasets .
Q. Which computational methods predict the compound’s binding affinity and selectivity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (e.g., interactions with sulfonamide-binding pockets) over 100-ns trajectories .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen-bond acceptors in the sulfamoyl group) for target engagement .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and off-target risks (e.g., CYP450 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
